Cas no 937606-80-9 (3-chloro-4-(2,2-difluoroethoxy)aniline)
3-chloro-4-(2,2-difluoroethoxy)aniline Chemical and Physical Properties
Names and Identifiers
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- 3-Chloro-4-(2,2-difluoro-ethoxy)-phenylamine
- 3-chloro-4-(2,2-difluoroethoxy)aniline
- AB01316301-02
- 937606-80-9
- SCHEMBL12441375
- GBJMFEWPRHZXOW-UHFFFAOYSA-N
- NCGC00319601-01
- G72929
- A1-04433
- 3-Chloro-4-(2,2-difluoroethoxy)phenylamine
- AKOS000318932
- CHEMBL4959122
- STK351472
- EN300-231164
-
- MDL: MFCD08700293
- Inchi: 1S/C8H8ClF2NO/c9-6-3-5(12)1-2-7(6)13-4-8(10)11/h1-3,8H,4,12H2
- InChI Key: GBJMFEWPRHZXOW-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1OCC(F)F)N
Computed Properties
- Exact Mass: 207.0262479g/mol
- Monoisotopic Mass: 207.0262479g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 35.2Ų
3-chloro-4-(2,2-difluoroethoxy)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-231164-0.05g |
3-chloro-4-(2,2-difluoroethoxy)aniline |
937606-80-9 | 95% | 0.05g |
$88.0 | 2024-06-20 | |
| Enamine | EN300-231164-0.1g |
3-chloro-4-(2,2-difluoroethoxy)aniline |
937606-80-9 | 95% | 0.1g |
$132.0 | 2024-06-20 | |
| Enamine | EN300-231164-0.25g |
3-chloro-4-(2,2-difluoroethoxy)aniline |
937606-80-9 | 95% | 0.25g |
$188.0 | 2024-06-20 | |
| Enamine | EN300-231164-0.5g |
3-chloro-4-(2,2-difluoroethoxy)aniline |
937606-80-9 | 95% | 0.5g |
$353.0 | 2024-06-20 | |
| Enamine | EN300-231164-1.0g |
3-chloro-4-(2,2-difluoroethoxy)aniline |
937606-80-9 | 95% | 1.0g |
$470.0 | 2024-06-20 | |
| Enamine | EN300-231164-2.5g |
3-chloro-4-(2,2-difluoroethoxy)aniline |
937606-80-9 | 95% | 2.5g |
$923.0 | 2024-06-20 | |
| Enamine | EN300-231164-5.0g |
3-chloro-4-(2,2-difluoroethoxy)aniline |
937606-80-9 | 95% | 5.0g |
$1364.0 | 2024-06-20 | |
| Enamine | EN300-231164-10.0g |
3-chloro-4-(2,2-difluoroethoxy)aniline |
937606-80-9 | 95% | 10.0g |
$2024.0 | 2024-06-20 | |
| Enamine | EN300-231164-1g |
3-chloro-4-(2,2-difluoroethoxy)aniline |
937606-80-9 | 1g |
$470.0 | 2023-09-15 | ||
| Enamine | EN300-231164-5g |
3-chloro-4-(2,2-difluoroethoxy)aniline |
937606-80-9 | 5g |
$1364.0 | 2023-09-15 |
3-chloro-4-(2,2-difluoroethoxy)aniline Suppliers
3-chloro-4-(2,2-difluoroethoxy)aniline Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on 3-chloro-4-(2,2-difluoroethoxy)aniline
Introduction to 3-chloro-4-(2,2-difluoroethoxy)aniline (CAS No. 937606-80-9)
3-chloro-4-(2,2-difluoroethoxy)aniline (CAS No. 937606-80-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural and functional properties. This compound, featuring a chloro-substituted aniline core with a 2,2-difluoroethoxy side chain, exhibits promising characteristics that make it a valuable intermediate in the synthesis of various bioactive molecules.
The molecular structure of 3-chloro-4-(2,2-difluoroethoxy)aniline incorporates both halogen and fluoroalkoxy functional groups, which are known to enhance the metabolic stability and binding affinity of drug candidates. The presence of the chloro group at the para position relative to the amino group provides a reactive site for further chemical modifications, while the 2,2-difluoroethoxy moiety introduces fluorine atoms that can improve pharmacokinetic profiles. These features make the compound a versatile building block for designing novel therapeutic agents.
In recent years, there has been growing interest in exploring the potential applications of 3-chloro-4-(2,2-difluoroethoxy)aniline in the development of small-molecule drugs targeting various diseases. One particularly exciting area of research involves its use as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in cancer and inflammatory diseases. By modifying the structure of 3-chloro-4-(2,2-difluoroethoxy)aniline, researchers have been able to develop compounds with high selectivity and potency against specific kinases.
Moreover, the fluoroalkoxy group in 3-chloro-4-(2,2-difluoroethoxy)aniline has been shown to enhance the lipophilicity and oral bioavailability of drug candidates. This is particularly important in pharmaceutical development, where achieving optimal absorption and distribution in the body is critical for therapeutic efficacy. Several studies have demonstrated that incorporating fluorine atoms into drug molecules can lead to improved pharmacokinetic properties, making them more effective and less prone to rapid metabolism.
Another area where 3-chloro-4-(2,2-difluoroethoxy)aniline has shown promise is in the development of antimicrobial agents. The unique structural features of this compound allow it to interact with bacterial enzymes and disrupt essential metabolic pathways. Researchers have found that derivatives of 3-chloro-4-(2,2-difluoroethoxy)aniline exhibit potent activity against Gram-positive and Gram-negative bacteria, including strains that are resistant to conventional antibiotics. This has opened up new avenues for treating infections caused by multidrug-resistant pathogens.
The synthesis of 3-chloro-4-(2,2-difluoroethoxy)aniline involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic aromatic substitution reactions followed by etherification steps. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to improve efficiency and selectivity. The ability to produce this compound reliably and cost-effectively is essential for its widespread adoption in pharmaceutical research and development.
Recent advancements in computational chemistry have further enhanced the utility of 3-chloro-4-(2,2-difluoroethoxy)aniline as a scaffold for drug design. Molecular modeling studies have revealed insights into how this compound interacts with biological targets at the atomic level. These insights have guided researchers in designing analogs with improved binding affinities and reduced side effects. By leveraging computational tools alongside experimental data, scientists can accelerate the discovery process and bring new therapies to market more quickly.
The safety profile of 3-chloro-4-(2,2-difluoroethoxy)aniline is another important consideration in its application as a pharmaceutical intermediate. While preliminary studies suggest that it is relatively stable under normal conditions, further research is needed to assess its toxicity and potential long-term effects. Regulatory agencies require comprehensive toxicological data before approving new drug candidates derived from this compound. However, preliminary findings indicate that it does not pose significant risks when handled properly.
In conclusion,3-chloro-4-(2,2-difluoroethoxy)aniline (CAS No. 937606-80-9) is a promising compound with diverse applications in pharmaceutical chemistry. Its unique structural features make it an excellent candidate for synthesizing kinase inhibitors, antimicrobial agents, and other bioactive molecules. As research continues to uncover new therapeutic possibilities,3-chloro-4-(2,2-difluoroethoxy)aniline is likely to play an increasingly important role in drug discovery and development.
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